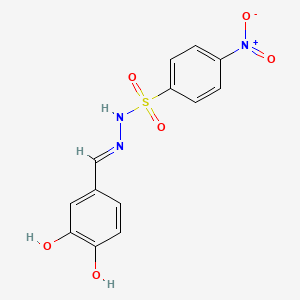![molecular formula C16H13N5O B6075831 N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide, also known as PPNH, is a chemical compound with potential applications in scientific research. PPNH belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide is not fully understood. However, it has been suggested that N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide may exert its antitumor effects by inducing apoptosis in cancer cells. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities. However, N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study the structure-activity relationship of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide and its derivatives to identify more potent analogs. Additionally, the development of new methods for the synthesis of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide and its derivatives could lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide can be synthesized using different methods, including the reaction between 4-pyrazolecarboxylic acid hydrazide and 3-phenyl-2-propenal in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide. Other methods involve the reaction of nicotinic acid hydrazide with 3-phenyl-2-propenal in the presence of acetic acid or the reaction of 4-pyrazolecarboxylic acid with 3-phenyl-2-propenal in the presence of hydrazine hydrate.
Applications De Recherche Scientifique
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been used in studies to investigate its effects on various cancer cell lines, including breast, lung, and liver cancer cells. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(13-7-4-8-17-9-13)21-19-11-14-10-18-20-15(14)12-5-2-1-3-6-12/h1-11H,(H,18,20)(H,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHVHFOTXVASDS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![1-[4-(methylthio)phenyl]-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6075759.png)
![3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B6075815.png)
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)
![2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol](/img/structure/B6075838.png)
![methyl (2-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate](/img/structure/B6075844.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)
